Cas no 1036647-33-2 (1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine)

1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1036647-33-2
- 1-(2-(PIPERIDIN-1-YL)ETHYL)-1H-IMIDAZOL-2-AMINE
- GEIVGIGUIUKSBQ-UHFFFAOYSA-N
- 1-(2-Piperidin-1-yl-ethyl)-1H-imidazol-2-ylamine
- SCHEMBL823462
- 1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine
- EN300-1113293
- 1-(2-piperidin-1-ylethyl)imidazol-2-amine
- 1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine
-
- MDL: MFCD11848411
- Inchi: 1S/C10H18N4/c11-10-12-4-7-14(10)9-8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8-9H2,(H2,11,12)
- InChI Key: GEIVGIGUIUKSBQ-UHFFFAOYSA-N
- SMILES: N1(CCN2C=CN=C2N)CCCCC1
Computed Properties
- Exact Mass: 194.153146591g/mol
- Monoisotopic Mass: 194.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 47.1Ų
1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113293-5g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1113293-0.1g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1113293-1.0g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1113293-5.0g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1113293-1g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1113293-10g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1113293-0.05g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1113293-0.5g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1113293-2.5g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1113293-0.25g |
1-[2-(piperidin-1-yl)ethyl]-1H-imidazol-2-amine |
1036647-33-2 | 95% | 0.25g |
$774.0 | 2023-10-27 |
1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine Related Literature
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
4. Caper tea
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine
Research Brief on 1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine (CAS: 1036647-33-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine (CAS: 1036647-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structural features, including the imidazole and piperidine moieties, make it a promising scaffold for drug development, particularly in targeting neurological and inflammatory disorders.
Recent studies have highlighted the compound's role as a modulator of key biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in inhibiting specific G-protein-coupled receptors (GPCRs) associated with neuropathic pain. The study utilized in vitro and in vivo models to validate its binding affinity and selectivity, with results indicating a significant reduction in pain response at nanomolar concentrations. These findings suggest that 1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine could serve as a lead compound for developing novel analgesics.
Another area of interest is the compound's potential anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its interaction with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers reported that the compound exhibited selective COX-2 inhibition, with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity underscores its potential as a safer alternative for treating chronic inflammatory conditions.
The synthesis of 1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine has also been optimized in recent years. A 2023 paper in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, achieving a high yield (85%) and purity (>99%). The process involved a multi-step reaction sequence, including reductive amination and cyclization, with minimal byproduct formation. This advancement is critical for facilitating large-scale production and further preclinical evaluation.
Despite these promising developments, challenges remain. Pharmacokinetic studies have revealed that the compound exhibits moderate bioavailability, necessitating further structural modifications to enhance its metabolic stability. Additionally, its potential off-target effects and long-term toxicity profiles require comprehensive investigation. Ongoing research is focused on addressing these limitations through medicinal chemistry optimization and advanced in vivo models.
In conclusion, 1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine (CAS: 1036647-33-2) represents a versatile and promising candidate for therapeutic development. Its dual activity in modulating neurological and inflammatory pathways, coupled with recent advancements in synthesis, positions it as a valuable scaffold for future drug discovery efforts. Continued research will be essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.
1036647-33-2 (1-2-(piperidin-1-yl)ethyl-1H-imidazol-2-amine) Related Products
- 83486-43-5(bis(2,2,2-trifluoroethoxy)methanethione)
- 2229083-13-8(4-{1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yloxy}-4-methylpiperidine)
- 1704082-65-4((4-Methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid)
- 1368146-95-5(5-bromo-6-chloro-2,3-dihydro-1H-indole)
- 1343666-50-1(1-(Oxan-4-yl)pyrrolidine-3-carboxylic acid)
- 1704967-47-4((1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol)
- 1341933-62-7(5-(3-bromopropyl)-1-ethyl-1H-pyrazole)
- 1505935-87-4(1-(2-bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid)
- 1805366-33-9(5-Chloro-4-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid)
- 1447608-01-6(tert-butyl N-(8-bromo-2-quinolyl)carbamate)




